![molecular formula C15H15FN2O2 B7646256 [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone, also known as FPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPM is a small molecule that belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
作用機序
The exact mechanism of action of [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine D2 receptors, this compound may reduce the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of schizophrenia. On the other hand, by activating the serotonin 5-HT1A receptors, this compound may increase the release of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the brain, suggesting that it may have anti-inflammatory properties. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, indicating that it may have neuroprotective effects. Moreover, this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that is involved in the regulation of anxiety and stress.
実験室実験の利点と制限
One of the main advantages of [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone is its high potency and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. Moreover, this compound has good pharmacokinetic properties, including high oral bioavailability and good brain penetration, making it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone. One direction is to investigate its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-inflammatory and anti-tumor properties and develop new anti-cancer drugs based on this compound. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of novel drugs for the treatment of various diseases.
合成法
The synthesis of [5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone involves the reaction of 4-fluorophenylboronic acid with furan-2-boronic acid in the presence of a palladium catalyst to form 5-(4-Fluorophenyl)furan-2-boronic acid. The resulting compound is then reacted with piperazine and formaldehyde to yield this compound. The overall yield of the synthesis process is around 40%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Moreover, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-3-1-11(2-4-12)13-5-6-14(20-13)15(19)18-9-7-17-8-10-18/h1-6,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMIOAGJMGOMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

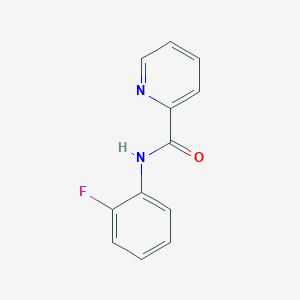
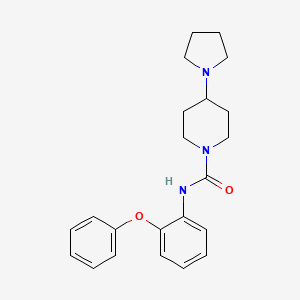
![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
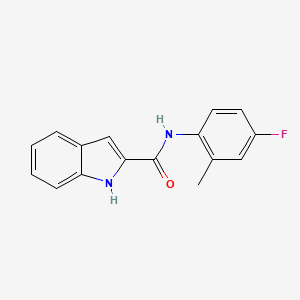
![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)
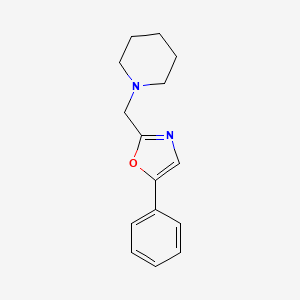
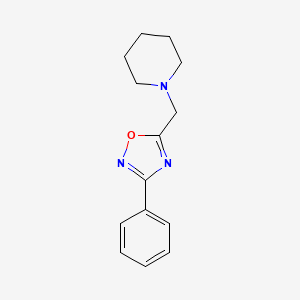

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)
![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)
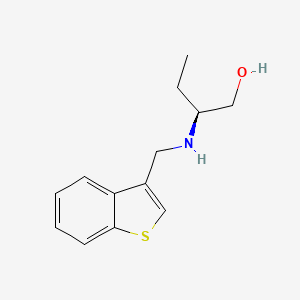
![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)